1-(3-Chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-one
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Overview
Description
1-(3-Chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H13ClO3 It is characterized by the presence of a chloro, hydroxy, and methoxy group attached to a phenyl ring, along with a methylpropanone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-hydroxy-5-methoxybenzaldehyde.
Reaction with Methylpropanone: The benzaldehyde derivative is reacted with methylpropanone under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 1-(3-Chloro-2-oxo-5-methoxyphenyl)-2-methylpropan-1-one.
Reduction: Formation of 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-hydroxy-5-methoxyphenyl)ethanone
- 3-Chloro-2-hydroxy-5-methoxybenzaldehyde
Uniqueness
1-(3-Chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-one is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
918311-58-7 |
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Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
1-(3-chloro-2-hydroxy-5-methoxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H13ClO3/c1-6(2)10(13)8-4-7(15-3)5-9(12)11(8)14/h4-6,14H,1-3H3 |
InChI Key |
CAMZBYPDBCETQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=CC(=C1)OC)Cl)O |
Origin of Product |
United States |
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